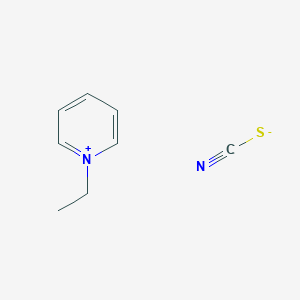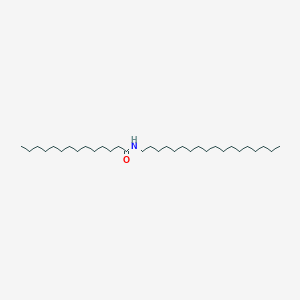
N-Octadecyltetradecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octadecyltetradecanamide is a long-chain fatty acid amide with the chemical formula C32H65NO. It is a type of amide derived from the reaction between a fatty acid and an amine. This compound is known for its unique properties, which make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Octadecyltetradecanamide can be synthesized through the reaction of octadecyltetradecanoic acid with ammonia or an amine under controlled conditions. The reaction typically involves heating the acid with the amine in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the fatty acid and amine are combined under high temperatures and pressures. The reaction is monitored to ensure complete conversion of the reactants to the desired amide product .
Análisis De Reacciones Químicas
Types of Reactions: N-Octadecyltetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides
Aplicaciones Científicas De Investigación
N-Octadecyltetradecanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of lubricants, coatings, and as an additive in plastics .
Mecanismo De Acción
The mechanism of action of N-Octadecyltetradecanamide involves its interaction with cell membranes and proteins. It can modulate the fluidity of cell membranes and interact with specific receptors, influencing various cellular pathways. The compound’s effects are mediated through its ability to integrate into lipid bilayers and affect membrane-associated processes .
Comparación Con Compuestos Similares
N-Octadecanamide: Similar in structure but with a shorter carbon chain.
N-Tetradecanamide: Another fatty acid amide with a different chain length.
N-Hexadecanamide: Shares similar properties but differs in chain length .
Uniqueness: N-Octadecyltetradecanamide is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its longer chain length compared to similar compounds results in higher melting points and different solubility characteristics, making it suitable for specific applications where other amides may not be as effective .
Propiedades
Número CAS |
41521-18-0 |
|---|---|
Fórmula molecular |
C32H65NO |
Peso molecular |
479.9 g/mol |
Nombre IUPAC |
N-octadecyltetradecanamide |
InChI |
InChI=1S/C32H65NO/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-33-32(34)30-28-26-24-22-20-14-12-10-8-6-4-2/h3-31H2,1-2H3,(H,33,34) |
Clave InChI |
ZKNMQGPYNVQBAL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


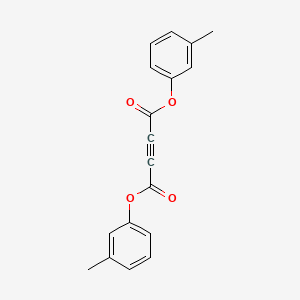
![2,4,6-Tris[(benzylsulfanyl)methyl]phenol](/img/structure/B14654177.png)
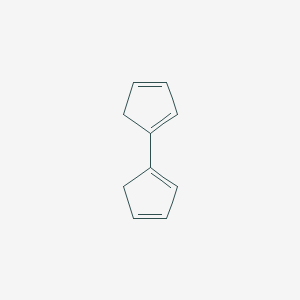
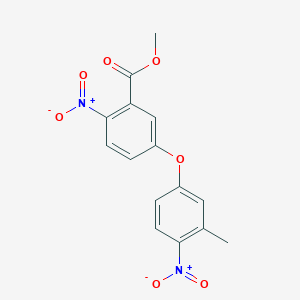
![[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzene](/img/structure/B14654196.png)

![butanedioic acid;2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol](/img/structure/B14654225.png)
![3-(2,2-Diphenylethyl)decahydropyrido[1,2-d][1,4]diazepine](/img/structure/B14654239.png)
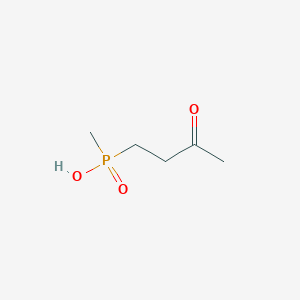
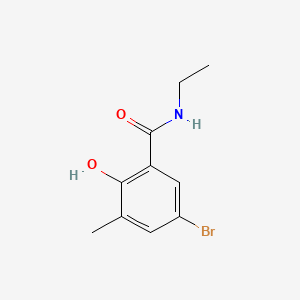
![ethyl N-[4-(2-benzylidenehydrazinyl)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B14654249.png)
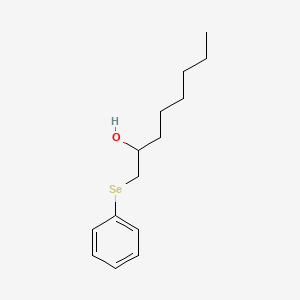
phosphanium bromide](/img/structure/B14654256.png)
